Cas no 20345-61-3 (Ethyl 2-diethoxyphosphorylprop-2-enoate)
Ethyl 2-diethoxyphosphorylprop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester
- ETHYL 2-(DIETHOXYPHOSPHORYL)PROP-2-ENOATE
- ethyl 2-diethoxyphosphorylprop-2-enoate
- MFCD19105227
- HGUXWCBODIJKDZ-UHFFFAOYSA-N
- DTXSID70454713
- ethyl 2-diethylphosphonoacrylate
- 2-diethylphosphonoacrylic acid ethyl ester
- SCHEMBL1446992
- ethyl 2-(diethoxyphosphoryl)acrylate
- BBL102462
- AKOS017343302
- 20345-61-3
- 2-(Diethoxy-phosphoryl)-acrylic acid ethyl ester
- ethyl 2-diethoxyphosphinoylpropenoate
- ethyl 2-diethoxyphosphinylpropenoate
- STL556265
- Ethyl 2-diethoxyphosphorylprop-2-enoate
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- Inchi: 1S/C9H17O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h4-7H2,1-3H3
- InChI Key: HGUXWCBODIJKDZ-UHFFFAOYSA-N
- SMILES: P(C(=C)C(=O)OCC)(=O)(OCC)OCC
Computed Properties
- Exact Mass: 236.08141
- Monoisotopic Mass: 236.08136064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 8
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 61.8Ų
Experimental Properties
- PSA: 61.83
Ethyl 2-diethoxyphosphorylprop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E191775-1g |
Ethyl 2-diethoxyphosphorylprop-2-enoate |
20345-61-3 | 1g |
$ 350.00 | 2022-06-05 | ||
| TRC | E191775-2.5g |
Ethyl 2-diethoxyphosphorylprop-2-enoate |
20345-61-3 | 2.5g |
$ 580.00 | 2022-06-05 | ||
| A2B Chem LLC | AB04637-5g |
2-Propenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester |
20345-61-3 | 96% | 5g |
$313.00 | 2024-04-20 | |
| A2B Chem LLC | AB04637-25g |
2-Propenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester |
20345-61-3 | 96% | 25g |
$770.00 | 2024-04-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_1664554-5g |
Ethyl 2-diethoxyphosphorylprop-2-enoate, 97% |
20345-61-3 | 97% | 5g |
¥850.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_1664554-25g |
Ethyl 2-diethoxyphosphorylprop-2-enoate, 97% |
20345-61-3 | 97% | 25g |
¥2200.00 | 2025-04-16 |
Ethyl 2-diethoxyphosphorylprop-2-enoate Suppliers
Ethyl 2-diethoxyphosphorylprop-2-enoate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Ethyl 2-diethoxyphosphorylprop-2-enoate
Recent Advances in the Application of Ethyl 2-diethoxyphosphorylprop-2-enoate (CAS 20345-61-3) in Chemical Biology and Pharmaceutical Research
Ethyl 2-diethoxyphosphorylprop-2-enoate (CAS 20345-61-3) has emerged as a versatile building block in modern chemical biology and pharmaceutical research. This phosphorylated acrylate derivative has gained significant attention due to its unique reactivity profile, which enables diverse transformations in synthetic chemistry and drug discovery. Recent studies have demonstrated its utility as a key intermediate in the synthesis of biologically active compounds, particularly in the development of enzyme inhibitors and prodrugs.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in the synthesis of novel phosphonate-based protease inhibitors. The researchers utilized Ethyl 2-diethoxyphosphorylprop-2-enoate as a crucial precursor in developing selective inhibitors for viral proteases, demonstrating improved pharmacokinetic properties compared to traditional carboxylate-based inhibitors. The study reported enhanced cellular permeability and metabolic stability of the resulting compounds, attributed to the phosphonate moiety introduced via this intermediate.
In the field of prodrug design, recent work published in Bioorganic & Medicinal Chemistry Letters (2024) explored the application of 20345-61-3 in developing phosphate-masked therapeutics. The compound's ability to serve as a phosphonate donor has enabled the creation of novel prodrug strategies for poorly bioavailable drugs, particularly those containing hydroxyl or carboxyl functional groups. This approach has shown promise in improving oral bioavailability of challenging drug candidates while maintaining their pharmacological activity.
Structural biology studies have provided new insights into the molecular interactions of derivatives containing the 20345-61-3 scaffold. X-ray crystallographic analysis of enzyme-inhibitor complexes has revealed that the phosphonate group introduced via Ethyl 2-diethoxyphosphorylprop-2-enoate forms stable interactions with active site residues, often mimicking transition states of enzymatic reactions. These findings, published in a recent issue of ACS Chemical Biology, have important implications for rational drug design targeting various enzyme classes.
The compound has also found applications in chemical biology probes development. A 2024 Nature Chemical Biology publication described its use in creating activity-based protein profiling (ABPP) probes for studying phosphatase activity in live cells. The researchers designed selective probes by incorporating the 20345-61-3 scaffold, enabling real-time monitoring of phosphatase activity in complex biological systems with unprecedented specificity.
From a synthetic chemistry perspective, recent advances in catalytic asymmetric transformations using Ethyl 2-diethoxyphosphorylprop-2-enoate have expanded its utility. A 2023 Angewandte Chemie report detailed a novel organocatalytic protocol for the enantioselective synthesis of chiral phosphonates, using this compound as a starting material. The developed methodology provides access to enantiomerically pure phosphonate derivatives with potential applications in asymmetric synthesis and chiral drug development.
Looking forward, the unique properties of Ethyl 2-diethoxyphosphorylprop-2-enoate (20345-61-3) continue to inspire innovative applications across chemical biology and pharmaceutical research. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and its use in developing covalent inhibitors for challenging therapeutic targets. As synthetic methodologies evolve and our understanding of phosphonate biochemistry deepens, this versatile building block is expected to play an increasingly important role in drug discovery and chemical biology tool development.
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